Nigrolineaquinone A
Description
Nigrolineaquinone A is a naturally occurring quinone derivative first isolated from the leaves of Garcinia nigrolineata, a plant species traditionally used in Southeast Asian medicine. Its molecular formula is C27H38O, with a molecular weight of 410.6 g/mol, and it exists as an orange-red gum . The compound is structurally characterized by a quinone core, a common feature in bioactive natural products, and is noted for its low natural abundance (yield: 0.0001% dry weight) .
Properties
Molecular Formula |
C27H38O3 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
4-hydroxy-5-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C27H38O3/c1-19(2)10-7-11-20(3)12-8-13-21(4)14-9-15-22(5)16-17-24-26(29)23(6)18-25(28)27(24)30/h10,12,14,16,18,29H,7-9,11,13,15,17H2,1-6H3/b20-12+,21-14+,22-16+ |
InChI Key |
FVQBZDGLZWKDHW-VOLDSXALSA-N |
Isomeric SMILES |
CC1=CC(=O)C(=O)C(=C1O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=CC(=O)C(=O)C(=C1O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Synonyms |
nigrolineaquinone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Tables
Table 1. Key Properties of this compound vs. Select Analogues
| Property | This compound | 6-Nitro-3,4-dihydroquinolin-2(1H)-one | Nigrodiquinone A |
|---|---|---|---|
| Molecular Formula | C27H38O | C9H8N2O3 | C28H30O6 |
| Natural/Synthetic | Natural | Synthetic | Natural |
| Key Functional Groups | Quinone, alkyl chain | Nitro, ketone | Dimeric quinone |
| Bioactivity Data | Limited | Antimicrobial | Unreported |
Notes
- The evidence highlights a scarcity of direct comparative studies on this compound, necessitating caution in extrapolating data from structural analogues.
- Discrepancies in similarity scores (e.g., 0.94 for 22246-16-8 vs. 0.76 for 20870-79-5) may reflect algorithmic biases rather than functional equivalence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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